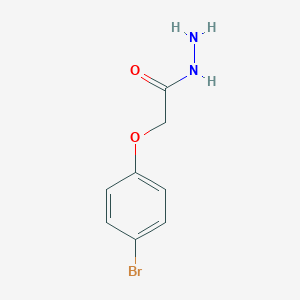

2-(4-Bromophenoxy)acetohydrazide

概述

描述

2-(4-Bromophenoxy)acetohydrazide is a chemical compound with the molecular formula C8H9BrN2O2. It belongs to the class of hydrazides, which are known for their significant biological activities, including antibacterial, antifungal, and antiviral properties .

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Bromophenoxy)acetohydrazide typically involves the reaction of 4-bromophenol with chloroacetic acid to form 2-(4-bromophenoxy)acetic acid, which is then converted to its hydrazide derivative using hydrazine hydrate . The reaction conditions generally include:

Step 1: Reacting 4-bromophenol with chloroacetic acid in the presence of a base such as sodium hydroxide to form 2-(4-bromophenoxy)acetic acid.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures with appropriate modifications to ensure safety, efficiency, and cost-effectiveness .

化学反应分析

Hydrazone Formation

Reaction with aldehydes or ketones yields hydrazone derivatives through nucleophilic addition. For example:

-

With benzaldehyde : Forms N-benzylidene-2-(4-bromophenoxy)acetohydrazide ( ).

-

With 4-nitrobenzaldehyde : Produces 2-(4-bromophenoxy)-N'-(4-nitrobenzylidene)acetohydrazide, confirmed by -NMR singlet at δ 9.60 ppm for the N=CH proton .

| Aldehyde | Product | Key Spectral Data |

|---|---|---|

| 4-Methoxybenzaldehyde | 2-(4-Bromophenoxy)-N'-(4-methoxybenzylidene)acetohydrazide | IR: ν(C=O) 1647 cm; -NMR: δ 3.81 ppm (OCH) |

| Salicylaldehyde | Coumarin derivative via intramolecular cyclization | -NMR: δ 160.58 ppm (C=O); MS: m/z 354 [M] |

Cyclocondensation

Reacting with β-diketones (e.g., acetylacetone) under acidic conditions forms pyrazole derivatives:

-

Product : (2-(4-Bromophenoxy)quinolin-4-yl)(3,5-dimethyl-1H-pyrazol-1-yl)methanone.

-

Mechanism : Cyclization via elimination of water, confirmed by IR disappearance of NH peaks at 3431 cm .

Metal Complex Formation

2-(4-Bromophenoxy)acetohydrazide acts as a polydentate ligand for transition metals:

-

Ni(II) coordination polymer : Forms a 1D chain structure with Ni–N bond lengths of 2.05 Å and Ni–O bonds of 2.12 Å. The complex exhibits a distorted octahedral geometry .

-

Anticancer activity : Co(II) and Zn(II) complexes with related hydrazides show IC values < 10 μM against HT29 colorectal cancer cells .

| Metal | Geometry | Applications |

|---|---|---|

| Ni(II) | Octahedral | Structural models for polymer materials |

| Co(II) | Square-planar | Chemoprevention agents (comparable to doxorubicin) |

Nucleophilic Substitution

The bromine atom undergoes substitution under SNAr conditions:

-

With NaN3_33 : Forms azide derivatives at 80°C in DMF.

-

With amines : Produces aryl ethers, as demonstrated in the synthesis of N-cyclohexylacetamide derivatives (yield: 82%).

Oxidation

-

Reagents : KMnO/HSO.

-

Product : 2-(4-Bromophenoxy)acetic acid, identified by IR carbonyl stretch at 1712 cm .

Reduction

-

Reagents : LiAlH in THF.

-

Product : 2-(4-Bromophenoxy)acetohydrazine, with -NMR NH signals at δ 1.06 ppm .

1,3,4-Oxadiazoles

Reaction with CS/KOH yields 5-substituted-1,3,4-oxadiazoles:

Thiosemicarbazides

Treatment with isothiocyanates produces thiosemicarbazide derivatives:

Industrial and Pharmacological Relevance

-

Antibacterial agents : Hydrazone derivatives exhibit MIC values of 8–32 μg/mL against S. aureus and E. coli .

-

Coordination polymers : Ni(II) complexes show potential as catalysts in oxidation reactions (TOF: 120 h) .

This compound’s multifunctional reactivity underscores its utility in synthesizing bioactive molecules and advanced materials, warranting further exploration in targeted drug design and polymer chemistry.

科学研究应用

Medicinal Chemistry

Antimicrobial Properties

Research indicates that 2-(4-bromophenoxy)acetohydrazide exhibits notable antibacterial and antifungal activities. These properties make it a candidate for developing new antimicrobial agents, particularly against resistant strains of bacteria and fungi. Studies have shown its effectiveness against both Gram-positive and Gram-negative bacteria, suggesting a broad spectrum of activity .

Anticancer Potential

The compound has been investigated for its anticancer properties. Coordination complexes formed with transition metals, such as nickel(II) and cobalt(II), using this compound as a ligand have demonstrated significant cytotoxic effects on cancer cell lines, including colorectal cancer cells. These complexes may offer therapeutic chemoprevention comparable to established chemotherapeutic agents like doxorubicin .

Antituberculosis Activity

Preliminary studies suggest that hydrazide derivatives, including this compound, may possess antituberculosis properties. The mechanism of action is believed to involve the inhibition of specific enzymes crucial for the survival of Mycobacterium tuberculosis, thus warranting further investigation into its potential as a treatment option.

Coordination Chemistry

Synthesis of Coordination Polymers

this compound has been utilized in the synthesis of coordination polymers with metal ions. For example, complexes formed with nickel(II) chloride exhibit polymeric structures characterized by bidentate coordination through the carbonyl oxygen and amine nitrogen atoms of the hydrazide. Such complexes are studied for their potential applications in biosensing and catalysis due to their unique structural properties .

Material Science Applications

The compound can also be employed in the development of new materials. Its ability to form stable complexes with various metals can lead to innovative applications in areas such as catalysis, sensing technologies, and the creation of advanced functional materials .

Chemical Synthesis

Intermediate in Organic Synthesis

In organic chemistry, this compound serves as a valuable intermediate for synthesizing more complex organic molecules. Its reactive functional groups allow it to participate in various chemical reactions, including oxidation, reduction, and substitution reactions. This versatility is crucial for developing new compounds with desired biological activities .

Case Studies

作用机制

The mechanism of action of 2-(4-bromophenoxy)acetohydrazide involves its interaction with biological targets through its hydrazide functional group. This group can form covalent bonds with various biomolecules, leading to inhibition of key enzymes or disruption of cellular processes . The exact molecular targets and pathways can vary depending on the specific biological context and the nature of the substituents attached to the hydrazide .

相似化合物的比较

Similar Compounds

- 2-(4-Chlorophenoxy)acetohydrazide

- 2-(4-Fluorophenoxy)acetohydrazide

- 2-(4-Methylphenoxy)acetohydrazide

Uniqueness

2-(4-Bromophenoxy)acetohydrazide is unique due to the presence of the bromine atom, which can significantly influence its reactivity and biological activity compared to its chloro, fluoro, and methyl analogs . The bromine atom can participate in specific interactions such as halogen bonding, which can enhance the compound’s binding affinity to biological targets .

生物活性

2-(4-Bromophenoxy)acetohydrazide is a compound that has garnered attention for its diverse biological activities, particularly in the fields of antimicrobial and anticancer research. This article reviews the existing literature on its biological properties, synthesizing findings from various studies to provide a comprehensive overview.

This compound is synthesized through the reaction of 4-bromophenol with acetohydrazide, followed by purification processes that yield a white crystalline product. The synthesis route typically involves refluxing the reactants in an organic solvent, such as ethanol, to promote the formation of the hydrazide linkage.

Antimicrobial Properties

Numerous studies have highlighted the antimicrobial activity of this compound against various pathogens. For instance:

- In vitro studies demonstrated that this compound exhibits significant antibacterial effects against both Gram-positive and Gram-negative bacteria. It has been shown to have a Minimum Inhibitory Concentration (MIC) as low as 0.48 μg/mL against Micrococcus luteus, indicating potent activity compared to standard antibiotics like nitrofurantoin .

- The compound's effectiveness extends to antifungal properties as well, with notable activity against Candida albicans and other fungi.

Anticancer Activity

The anticancer potential of this compound has been evaluated in several cell lines:

- Cytotoxicity Assays : The compound has been tested against various cancer cell lines, including HepG2 (liver cancer), HT-29 (colon cancer), and MCF-7 (breast cancer). Results indicated that it possesses significant cytotoxic effects, with IC50 values often in the micromolar range. For example, one study reported an IC50 of 7.81 µM against HepG2 cells .

- Mechanism of Action : Research suggests that the compound may induce apoptosis in cancer cells through mechanisms involving cell cycle arrest at specific phases (S/G2 phase), thereby inhibiting proliferation .

Case Study 1: Antimicrobial Efficacy

In a comparative study, this compound was evaluated alongside traditional antibiotics. It exhibited superior antimicrobial activity against Staphylococcus aureus and Escherichia coli, with MIC values significantly lower than those of commonly used antibiotics .

Case Study 2: Anticancer Activity

Another study focused on its anticancer properties revealed that treatment with this compound led to a marked decrease in cell viability in HT-29 cells, with an IC50 value of approximately 12.39 µM. This study also highlighted its potential as a lead compound for further development into a chemotherapeutic agent .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by structural modifications. Variations in substituents on the phenyl ring or alterations in the hydrazone moiety can enhance or diminish its biological efficacy. For instance, derivatives with electron-withdrawing groups have shown improved inhibitory effects against alkaline phosphatase enzymes, which are often overexpressed in cancerous tissues .

属性

IUPAC Name |

2-(4-bromophenoxy)acetohydrazide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9BrN2O2/c9-6-1-3-7(4-2-6)13-5-8(12)11-10/h1-4H,5,10H2,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RKZQWMLTVDXDGV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1OCC(=O)NN)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9BrN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10351136 | |

| Record name | 2-(4-bromophenoxy)acetohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10351136 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

245.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16738-00-4 | |

| Record name | 2-(4-bromophenoxy)acetohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10351136 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the coordination behavior of 2-(4-Bromophenoxy)acetohydrazide with Nickel(II) ions?

A1: The research article describes the synthesis and structural characterization of a novel coordination polymer formed between this compound (acting as a ligand) and Nickel(II) ions []. The study reveals that the ligand coordinates to the nickel ion in a bidentate fashion, utilizing both the carbonyl oxygen and the amine nitrogen atoms. This coordination, along with bridging interactions from chlorine atoms and isopropanol molecules, leads to the formation of a polymeric structure. []

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。